molecular formula C10H20N2O B15260377 1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one

1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B15260377
M. Wt: 184.28 g/mol
InChI Key: TZKNDZVHVOCMQJ-SECBINFHSA-N
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Description

1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one is a chiral piperidine-derived ketone featuring a 3-methylbutan-1-one backbone substituted with a (3R)-3-aminopiperidin-1-yl group. This compound is structurally significant in medicinal chemistry due to its role as a precursor or intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin benzoate . The (3R)-aminopiperidine moiety is critical for binding to the DPP-4 enzyme, as demonstrated in molecular docking studies .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3/t9-/m1/s1

InChI Key

TZKNDZVHVOCMQJ-SECBINFHSA-N

Isomeric SMILES

CC(C)CC(=O)N1CCC[C@H](C1)N

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one typically involves the reaction of 3-aminopiperidine with 3-methylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Scientific Research Applications

1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 3-Methylbutan-1-one Backbone

The 3-methylbutan-1-one scaffold is common in pharmaceuticals and flavoring agents. Below is a comparison of key analogs:

Compound Name Structural Features Molecular Weight Key Applications/Findings
1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one Chiral aminopiperidine-substituted ketone ~210.28 (estimated) DPP-4 inhibitor precursor; binds Tyr547 and Glu206 residues in DPP-4 .
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one (Impurity J) Cyclobutyl-chlorophenyl substitution 252.75 Pharmaceutical impurity; no reported DPP-4 activity .
1-(2-Hydroxyphenyl)-3-methylbutan-1-one (2e) 2-Hydroxyphenyl substitution 178.23 Intermediate in kinase inhibitor synthesis; no DPP-4 activity reported .
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one Chloro-methoxyphenyl substitution 226.72 Flavoring agent; pKa = 17.29; no therapeutic applications noted .
1-(3-Methoxyphenyl)-3-methylbutan-1-one 3-Methoxyphenyl substitution 192.25 High-purity liquid; used in organic synthesis .

Pharmacologically Active Analogs

Alogliptin Benzoate (SYR-322)

Alogliptin benzoate incorporates the 1-[(3R)-3-aminopiperidin-1-yl] group within a pyrimidinedione scaffold. Key differences include:

  • Structure : Benzonitrile and benzoate groups enhance solubility and binding affinity.
  • Activity : Binds DPP-4 residues Tyr547, Glu205, and Glu206, similar to the target compound .
  • Molecular Weight : 461.51, significantly higher due to the benzoate moiety .
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
  • Structure: Combines the (3R)-aminopiperidine group with a pyrimidinedione-benzoitrile system.
  • Activity : Shares DPP-4 binding residues (Tyr547, Glu206) with the target compound and sitagliptin .
  • Key Finding : Demonstrated comparable binding energy (-9.1 kcal/mol) to sitagliptin (-9.3 kcal/mol) in molecular docking .

Fluorinated Derivatives

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

  • Structure : Trifluorobutane substitution increases electronegativity and metabolic stability.
  • Properties : Molecular weight = 260.69; CAS 1807938-63-1 .

Research Findings: DPP-4 Interaction Comparison

Table 1: DPP-4 Binding Residues of Selected Compounds

Compound Binding Residues Binding Energy (kcal/mol) Reference
1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one Tyr547, Glu206 Not reported
2-({6-[(3R)-3-Aminopiperidin-1-yl]-...}methyl)benzonitrile Tyr547, Glu206, Tyr631 -9.1
Sitagliptin (Control) Arg125, Tyr547, Glu205, Glu206, Trp629 -9.3
Pectolinarigenin Tyr631, Glu206 -8.7

Key Observations :

  • The (3R)-aminopiperidine group is essential for interactions with Tyr547 and Glu206, critical for DPP-4 inhibition .
  • Fluorinated or bulky substituents (e.g., trifluorobutane) may reduce binding affinity due to steric hindrance .

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